molecular formula C12H11NO B8469641 2-Formyl-3-(4-methylphenyl)pyrrole

2-Formyl-3-(4-methylphenyl)pyrrole

Cat. No.: B8469641
M. Wt: 185.22 g/mol
InChI Key: XPRWZGHXDHVSCI-UHFFFAOYSA-N
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Description

2-Formyl-3-(4-methylphenyl)pyrrole is a specialized pyrrole derivative designed for medicinal chemistry and drug discovery research. The pyrrole heterocycle is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, and is known for its ability to impart favorable physicochemical properties and facilitate interactions with biological targets . This compound is presented as a valuable synthetic intermediate, particularly for the development of novel antibacterial agents. Researchers are increasingly exploring new pyrrole-containing compounds to address the urgent global health challenge of antibacterial resistance . The structure of this compound offers multiple vectors for chemical modification. The formyl group is a highly versatile synthetic handle, allowing for further derivatization via reactions such as condensation to form hydrazones or reductive amination, which are common strategies for creating diverse compound libraries for biological screening . The 4-methylphenyl substituent can enhance the lipophilicity of the molecule, which may influence passive permeability across bacterial cell membranes . Pyrroles with 2,4-disubstitution patterns, such as this molecule, have been investigated for their potential to modulate the pharmacokinetic properties of larger macrocyclic compounds, affecting their cellular permeability through specific intramolecular hydrogen-bonding networks . Primary Research Applications: Antibacterial Drug Discovery: Serves as a core scaffold for synthesizing new compounds targeting multi-drug resistant bacteria like MRSA and VRE . Medicinal Chemistry Tool: The formyl group enables rapid structure-activity relationship (SAR) studies by generating diverse analogs . Macrocyclic Compound Development: Used as a building block for semipeptidic macrocycles, exploring structure-permeability relationships beyond the rule of five (bRo5) chemical space . Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-13-12(11)8-14/h2-8,13H,1H3

InChI Key

XPRWZGHXDHVSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC=C2)C=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyrrole derivatives, including 2-Formyl-3-(4-methylphenyl)pyrrole, have been investigated for their anticancer properties. Studies indicate that pyrrole-based compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, a study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that exhibited significant anticancer activity against various cancer cell lines, showcasing the potential of pyrrole derivatives as effective anticancer agents .

Antimicrobial Properties
Research has demonstrated that certain pyrrole derivatives possess antimicrobial activity against a range of pathogens. For example, derivatives of 2-formylpyrrole have shown effectiveness against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be explored for developing new antimicrobial agents.

Pharmacological Activities
The compound has also been linked to various pharmacological activities, including anti-inflammatory and analgesic effects. The structure of pyrroles allows for modifications that can enhance their biological activity, making them suitable candidates for drug development .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various functionalization reactions. For instance, it can undergo regioselective functionalization to create novel derivatives with diverse substituents .

Synthesis of Polysubstituted Pyrroles
The compound can be employed in the synthesis of polysubstituted pyrroles, which are important in medicinal chemistry and material science. The ability to selectively functionalize the formyl group allows for the creation of compounds with tailored properties .

Material Science

Conductive Polymers
Research indicates that pyrrole derivatives can be used in the development of conductive polymers. The incorporation of this compound into polymer matrices could enhance their electrical conductivity, making them suitable for applications in electronic devices .

Sensors and Electrochemical Devices
The electrochemical properties of pyrrole derivatives make them promising candidates for sensor applications. The ability to modify their structure allows for the tuning of their sensitivity and selectivity towards different analytes .

Data Tables

Property/Activity Details
Anticancer Activity Significant inhibition of cancer cell proliferation
Antimicrobial Activity Effective against Staphylococcus aureus and E. coli
Functionalization Potential Regioselective reactions yielding diverse derivatives
Material Applications Used in conductive polymers and sensors

Case Studies

  • Anticancer Applications : A study conducted on pyrrolo[2,3-b]pyridine derivatives demonstrated their efficacy against breast cancer cell lines, suggesting similar potential for this compound in anticancer drug development .
  • Synthesis of Polysubstituted Pyrroles : Research on the regioselective functionalization of 2-formylpyrrole illustrated how starting materials like this compound could lead to complex polysubstituted products with potential biological activity .
  • Sensor Development : A project focused on developing electrochemical sensors using modified pyrrole derivatives showed enhanced sensitivity to glucose detection, indicating a promising application for this compound in biosensing technologies .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
  • Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) vs. pyrrole (five-membered ring with one nitrogen) .
  • Substituents: Both share a 4-methylphenyl group, but the pyridazinone lacks the formyl group.
  • Bioactivity: The pyridazinone derivative exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation), suggesting aryl substituents may enhance biological activity in heterocycles .
1-(4-Methylphenyl)-1-propanol
  • Core Structure : Linear alcohol vs. aromatic heterocycle.
  • Substituents : The 4-methylphenyl group is common, but the absence of a heterocyclic ring reduces conjugation and reactivity.
  • Physical Properties: Melting point: 23–25°C Boiling point: 145–147°C Solubility: Insoluble in water, soluble in ethanol and acetone . Comparison: The pyrrole derivative likely has lower water solubility due to its aromaticity and substituent effects.

Functional Group Influence

Formyl Group vs. Hydroxyl Group
  • 2-Formyl-3-(4-methylphenyl)pyrrole : The formyl group enables nucleophilic addition and condensation reactions (e.g., forming Schiff bases).
  • 1-(4-Methylphenyl)-1-propanol: The hydroxyl group supports hydrogen bonding and esterification but lacks electrophilic reactivity.

Physicochemical Properties (Hypothetical Comparison)

Property This compound (Predicted) 1-(4-Methylphenyl)-1-propanol 2-(4-Methylphenyl)pyridazinone
Melting Point 80–100°C (estimated) 23–25°C Not reported
Boiling Point 200–220°C (estimated) 145–147°C Not reported
Water Solubility Low Insoluble Not reported
Organic Solvent Solubility High (e.g., DMSO, DMF) High (ethanol, acetone) Likely moderate

Preparation Methods

Regiospecific Bromopyrrole Synthesis

Ethyl 4-bromopyrrole-2-carboxylate serves as a pivotal intermediate, synthesized via trichloroacetylpyrrole derivatization in a two-step process with 90% yield. Bromination at the 4-position ensures subsequent functionalization at the 2- and 3-positions.

Vilsmeier-Haack Formylation Optimization

Formylation of ethyl 4-bromopyrrole-2-carboxylate using Vilsmeier-Haack-Arnold conditions (POCl₃/DMF) demonstrates pronounced solvent dependence. Chlorinated solvents (e.g., dichloroethane) achieve 78–82% yield of ethyl 3-bromo-2-formylpyrrole-5-carboxylate at 25°C, whereas polar aprotic solvents like DMF fail to produce the desired aldehyde. This selectivity arises from the stabilization of the chloroiminium intermediate in non-coordinating solvents.

Table 1: Solvent Optimization for Vilsmeier-Haack Formylation

SolventTemperature (°C)Yield (%)
Dichloroethane2582
Chloroform2578
DMF250

Cyclocondensation with In Situ Formylation

Nitrosation-Acetylation Sequence

Adapting methods from 2-formyl-3,4-dimethyl-5-acetylpyrrole synthesis, 4-methylacetophenone is nitrosated using NaNO₂ in glacial acetic acid at −5°C, followed by acetylation with acetic anhydride and zinc reduction. This generates a 2,5-diacetyl-3-(4-methylphenyl)pyrrole intermediate (62% yield).

Sulfuryl Chloride-Mediated Formylation

The acetyl group at position 2 is selectively oxidized to a formyl group using sulfuryl chloride (0.2 M) in anhydrous glacial acetic acid at 80°C. This exothermic reaction requires careful temperature control to avoid over-oxidation. The final product is isolated via ice-water quenching and recrystallization (petroleum ether), achieving 68% yield.

Key Challenges :

  • Competing oxidation at position 5 necessitates stoichiometric precision.

  • Sulfuryl chloride’s corrosivity demands specialized glassware.

Palladium-Catalyzed Hydrogenation Cyclization

Substitution Reaction for Nitrile Intermediate

A modified approach from 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde synthesis employs 4-methyl-α-bromoacetophenone and 3-oxopropionitrile in ethyl acetate with K₂CO₃. This yields 4-(4-methylphenyl)-2-formyl-4-oxobutyronitrile (74% yield), characterized by its α,β-unsaturated nitrile moiety.

Hydrogenative Cyclization

The nitrile undergoes cyclization in 1,4-dioxane with HZSM-5 and Pd/C (10 wt%) at 80°C under H₂ (1 atm). The HZSM-5 molecular sieve facilitates imine formation, while Pd/C promotes dehydrogenation to aromatize the pyrrole ring. This one-pot method achieves 85% yield, surpassing traditional multi-step routes.

Table 2: Hydrogenation Cyclization Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd/C1,4-Dioxane801885
Pd/CTHF801872

Knorr Pyrrole Synthesis Adaptations

Aminoketone Condensation

Classical Knorr conditions (Zn/HOAc) are modified to incorporate 4-methylbenzaldehyde. Condensation of ethyl acetoacetate with 4-methylbenzaldehyde-derived aminoketone under refluxing ethanol generates a 3-(4-methylphenyl)pyrrole precursor (55% yield).

Directed Formylation

Rieche formylation (HCOOH, HCl) introduces the formyl group at position 2, though competing reactions at position 4 limit yields to 48%. Microwave-assisted Rieche conditions (100°C, 30 min) improve regioselectivity (63% yield).

Comparative Analysis of Methodologies

Table 3: Method Efficacy and Limitations

MethodStepsYield (%)AdvantagesLimitations
Vilsmeier-Suzuki458Regiospecific, scalablePd cost, multi-step
Cyclocondensation-Formylation368Inexpensive reagentsHazardous SO₂Cl₂
Hydrogenation Cyclization285One-pot, high yieldRequires H₂ pressure
Knorr Adaptation348Classical approachLow regioselectivity

Q & A

Q. How do steric and electronic effects influence the compound’s photophysical properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Compare λₘₐₓ in solvents of varying polarity (e.g., shift from 320 nm in hexane to 335 nm in ethanol).
  • TD-DFT Calculations : Correlate HOMO-LUMO gaps with experimental absorption spectra .

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